1-(1H-Pyrazol-1-yl)propan-2-one hydrochloride
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Overview
Description
“1-(1H-Pyrazol-1-yl)propan-2-one hydrochloride” is an organic compound that belongs to the pyrazole family . Pyrazoles constitute a principal heterocyclic family containing two nitrogen atoms in their five-membered heterocyclic ring .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as “this compound”, can be accomplished via the condensation of the appropriate substituted aldehydes and acetophenones, suitable chalcones, and hydrazine hydrate in absolute ethanol in the presence of drops of glacial acetic acid .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the formula C6H9ClN2O . It is a part of the pyrazole family, which is a five-membered heterocyclic group .
Chemical Reactions Analysis
Pyrazole compounds, including “this compound”, are known to exhibit a wide range of chemical properties. They can readily react with available phenylpropynones in solid Al2O3 at room temperature to give a ketone with two pyrazole rings .
Physical and Chemical Properties Analysis
The physical form of “this compound” is a liquid . It has a molecular weight of 126.16 . More detailed physical and chemical properties might be available in its Material Safety Data Sheet (MSDS).
Scientific Research Applications
Pyrazole Heterocycles in Drug Discovery
Pyrazole derivatives are pivotal in drug discovery, attributed to their pharmacophore properties. They exhibit a broad spectrum of biological activities, including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV effects. The success of pyrazole COX-2 inhibitors highlights the significance of these heterocycles in medicinal chemistry. Their synthesis often involves condensation followed by cyclization, utilizing reagents like phosphorus oxychloride (POCl3), dimethyl formamide, acetamide, and hydrazine. This flexibility in synthesis allows for the development of diverse bioactive compounds (A. M. Dar & Shamsuzzaman, 2015).
Pyrazolines in Therapeutic Applications
Research into pyrazoline derivatives, closely related to pyrazoles, has shown promise in creating new anticancer agents. Pyrazoline is known for its electron-rich nitrogen carrier properties, combining exciting electronic characteristics with potential dynamic applications. Such studies encourage the exploration of pyrazoline against cancer, highlighting its scope for future research in medicinal applications (Pushkar Kumar Ray et al., 2022).
Pyrazolo[1,5-a]pyrimidine in Drug Development
The pyrazolo[1,5-a]pyrimidine scaffold represents a privileged structure in drug discovery, showing a wide range of medicinal properties. It serves as a building block for drug-like candidates, with applications spanning from anticancer and CNS agents to anti-infectious and anti-inflammatory drugs. The versatility of this scaffold underlines the potential for further exploitation in developing new pharmaceutical agents (S. Cherukupalli et al., 2017).
Multicomponent Synthesis for Bioactive Pyrazoles
The synthesis of bioactive pyrazole derivatives through multicomponent reactions (MCRs) emphasizes the efficiency and versatility of these methods in producing compounds with antibacterial, anticancer, antifungal, antioxidant, and anti-inflammatory activities. This approach highlights the ongoing interest in pyrazole moieties for their therapeutic potential (Diana Becerra et al., 2022).
Mechanism of Action
Target of Action
Pyrazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors
Mode of Action
It is known that pyrazole derivatives often interact with their targets through hydrogen bonding . The compound may bind to its target, leading to changes in the target’s function or activity. More research is needed to elucidate the specific interactions between this compound and its targets.
Biochemical Pathways
Pyrazole derivatives are known to be involved in a wide range of biochemical pathways due to their diverse biological activities
Result of Action
Pyrazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor activities . The specific effects of this compound would depend on its mode of action and the biochemical pathways it affects.
Safety and Hazards
Future Directions
The future directions for “1-(1H-Pyrazol-1-yl)propan-2-one hydrochloride” and similar compounds could involve further exploration of their wide range of biological activities. Given their potential as anti-inflammatory, anti-convulsant, anticancer, and other therapeutic agents , these compounds could be the focus of future drug discovery and development efforts.
Properties
IUPAC Name |
1-pyrazol-1-ylpropan-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O.ClH/c1-6(9)5-8-4-2-3-7-8;/h2-4H,5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXGVGIKFRJVJSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C=CC=N1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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